molecular formula C8H18N2O3 B8639750 tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate

tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate

Cat. No. B8639750
M. Wt: 190.24 g/mol
InChI Key: SQGVTSILTDRAAI-UHFFFAOYSA-N
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Patent
US06960614B2

Procedure details

A solution of [2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethyl]-methyl-carbamic acid tert-butyl ester (4.50 g, 14.0 mmol) in dichloromethane (40 mL) was treated with methylhydrazine (0.78 mL, 14.7 mmol) and the reaction mixture was stirred 6 h at ambient temperature. Diethyl ether (80 mL) was added and the heterogeneous solution was allowed to stand overnight. The precipitate was removed by filtration and was washed with ether (80 mL). The filtrate was further concentrated and the resultant precipitate was filtered and the second filtrate concentrated to afford (2-Aminooxy-ethyl)-methyl-carbamic acid tert-butyl ester (2.83 g) as a viscous oil: 1H NMR (400 MHz, CDCl3) δ 3.73 (t, J=5.2 Hz, 2H), 5.45 (br s, NH2), 3.46 and 3.42 (br s, 2H), 2.86 br s, 3H), 1.25 (br s, 9H); MS (APCI+)=191.1.
Name
[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethyl]-methyl-carbamic acid tert-butyl ester
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:23])[N:7]([CH2:9][CH2:10][O:11][N:12]1C(=O)C2C(=CC=CC=2)C1=O)[CH3:8])([CH3:4])([CH3:3])[CH3:2].CNN.C(OCC)C>ClCCl>[C:1]([O:5][C:6](=[O:23])[N:7]([CH2:9][CH2:10][O:11][NH2:12])[CH3:8])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethyl]-methyl-carbamic acid tert-butyl ester
Quantity
4.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)CCON1C(C2=CC=CC=C2C1=O)=O)=O
Name
methylhydrazine
Quantity
0.78 mL
Type
reactant
Smiles
CNN
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred 6 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
was washed with ether (80 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was further concentrated
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the second filtrate concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C)CCON)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: CALCULATEDPERCENTYIELD 106.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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